molecular formula C13H15BrClN3O2S B10940478 N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide

N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide

Cat. No.: B10940478
M. Wt: 392.70 g/mol
InChI Key: KAECUQAVOTXTLR-UHFFFAOYSA-N
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Description

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo and methyl group, a propyl linker, and a benzenesulfonamide moiety with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE can undergo various chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki-Miyaura coupling could introduce various aryl groups.

Mechanism of Action

The mechanism of action of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N~1~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE: Lacks the methyl group on the pyrazole ring.

    N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE: Substitutes bromine with chlorine on the pyrazole ring.

Uniqueness

The presence of both bromo and methyl groups on the pyrazole ring, along with the propyl linker and the sulfonamide moiety, makes N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-CHLORO-1-BENZENESULFONAMIDE unique. This combination of functional groups provides distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C13H15BrClN3O2S

Molecular Weight

392.70 g/mol

IUPAC Name

N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C13H15BrClN3O2S/c1-10-13(14)9-18(17-10)8-2-7-16-21(19,20)12-5-3-11(15)4-6-12/h3-6,9,16H,2,7-8H2,1H3

InChI Key

KAECUQAVOTXTLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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